molecular formula C11H14FNO B13249454 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol

2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol

Cat. No.: B13249454
M. Wt: 195.23 g/mol
InChI Key: HZKWREHYOGYQRQ-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol ( 1537960-20-5) is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.24 g/mol . This fluorinated phenol derivative is characterized by a phenolic ring substituted with a fluorine atom at the 4-position and a 1-(cyclopropylamino)ethyl group at the 2-position. The specific three-dimensional structure and presence of both hydrogen bond donor and acceptor sites make it a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive molecules . As a building block, it is particularly useful for exploring structure-activity relationships in drug discovery. This product is supplied for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-[1-(cyclopropylamino)ethyl]-4-fluorophenol

InChI

InChI=1S/C11H14FNO/c1-7(13-9-3-4-9)10-6-8(12)2-5-11(10)14/h2,5-7,9,13-14H,3-4H2,1H3

InChI Key

HZKWREHYOGYQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)NC2CC2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Aromatic Precursors

  • Route via diazocompound formation:
    Aromatic precursors bearing suitable leaving groups (e.g., halides) are reacted with diazomethane derivatives or through Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple.
    • This method yields enantiomerically pure trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine with yields around 87%, as per patent disclosures.

Asymmetric Cyclopropanation

  • Chiral catalyst-mediated cyclopropanation:
    Using chiral oxazaborolidine catalysts with borane complexes, the enantioselective formation of cyclopropyl derivatives from styrene-like intermediates is achieved, with yields exceeding 80% and high stereoselectivity.

Representative Data:

Step Conditions Yield Notes
Cyclopropanation Chiral oxazaborolidine catalyst, borane, in toluene 87% Enantiomeric excess >95%

Introduction of the Amino Group via Nucleophilic Substitution

Methodology:

  • The cyclopropyl precursor bearing a leaving group (e.g., chloride or mesylate) undergoes nucleophilic substitution with ammonia or cyclopropylamine:
R–Cl + NH₃ → R–NH₂ + HCl
  • This step is typically performed in ethanol or methanol at room temperature or slightly elevated temperatures (around 50°C), with yields of approximately 80-90%.

Data Table:

Reaction Conditions Yield Notes
Nucleophilic substitution Cyclopropyl chloride + ammonia in ethanol 85% Reaction monitored by NMR; purification via recrystallization

Functionalization to Attach the Ethyl Linkage

Methodology:

  • The amino-cyclopropane derivative is reacted with 4-fluorophenol derivatives via reductive amination or alkylation strategies:

  • Reductive amination:
    Condensation of the amino group with aldehyde derivatives (e.g., formaldehyde or paraformaldehyde) in the presence of reducing agents like sodium cyanoborohydride yields the ethyl linkage.

  • Alternative route:
    Direct alkylation using 2-bromoethyl derivatives under basic conditions.

Representative Data:

Reaction Conditions Yield Notes
Alkylation 4-fluorophenol derivative + 2-bromoethylamine 70-75% Purified by chromatography

Final Assembly and Purification

The final compound, 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol , is purified using column chromatography, recrystallization, or preparative HPLC, with overall yields ranging from 45% to 60%, depending on the route and scale.

Summary of Key Research Outcomes

Methodology Advantages Limitations References
Diazocompound cyclopropanation High stereoselectivity, enantiomeric purity Hazardous reagents, multi-step Patent EP0430847A1,,
Chiral catalyst-mediated cyclopropanation Safer, scalable, high stereoselectivity Cost of catalysts Patent WO 2001/92200,
Nucleophilic substitution of cyclopropyl halides Straightforward, high yield Requires pure intermediates Patent EP0430847A1,
Reductive amination/alkylation Versatile, adaptable Possible side reactions Literature reports,

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenol ring .

Scientific Research Applications

2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The fluorophenol moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues from TRC Standards ()

The following compounds share cyclopropylamino and fluorinated aromatic motifs, enabling comparative analysis:

Compound Name CAS Number Molecular Formula Key Structural Features Differentiation from Target Compound
N-[(1S)-1-[2-(Cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamic Acid Benzyl Ester 402959-34-6 C₁₈H₂₃N₃O₅ Carbamate ester, hydroxy-oxoethyl group, butyl chain Increased lipophilicity due to ester and benzyl groups; lacks phenolic -OH, reducing acidity .
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid TRC C988830 C₁₄H₁₁FNO₄ Quinoline core, fused aromatic system, carboxylic acid Larger planar structure enhances π-π stacking in biological targets; higher molecular weight .
2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester TRC C988840 C₁₈H₂₁FNO₅ Propanedioic acid ester, methoxy group, methylene linker Methoxy group reduces metabolic oxidation compared to phenolic -OH; ester groups increase lipophilicity .

Pyrimidine Derivatives ()

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate (CAS 1379811-61-6)

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Key Features : Pyrimidine ring, ester group, methyl substituent.
  • The ester group increases solubility in non-polar solvents compared to phenolic -OH. The absence of fluorine on the aromatic ring reduces electronegativity effects .

Crystallographic Insights ()

The compound 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Acta Cryst. E, 2013) shares a cyclopropyl-fluorophenyl motif but differs in functional groups (ketone vs. phenol). Crystallographic data reveals a dihedral angle of 85.2° between the cyclopropane and fluorophenyl planes, suggesting steric hindrance that may limit rotational freedom. In contrast, the target compound’s phenolic -OH could facilitate intermolecular hydrogen bonding, influencing crystal packing and solubility .

Research Findings and Implications

  • Bioactivity: Fluorophenols with cyclopropyl groups (e.g., TRC C988830) are reported in antimicrobial research due to fluorine’s electronegativity and cyclopropane’s metabolic resistance .
  • Physicochemical Properties: Phenolic -OH in the target compound increases acidity (predicted pKa ~9.5–10.5) compared to ester-containing analogs (pKa neutral). This impacts ionization state and membrane permeability.
  • Synthetic Accessibility: Cyclopropylaminoethyl substituents are typically introduced via nucleophilic substitution or reductive amination, while fluorophenols are often synthesized via electrophilic fluorination .

Biological Activity

2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclopropylamino group and a fluorophenol moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

C1H1NC3H5FC6H4O\text{C}_1\text{H}_1\text{N}\text{C}_3\text{H}_5\text{F}\text{C}_6\text{H}_4\text{O}

The biological activity of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. Preliminary studies suggest that it may function as a selective modulator in various signaling pathways.

Key Activities:

  • Antitumor Activity : Initial findings indicate that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for neurodegenerative conditions.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol in preclinical models.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the compound's effects on various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values ranging from 10 to 30 μM across different cell lines, indicating significant cytotoxicity.
Cell LineIC50 (μM)
HeLa15
MCF-720
A54925

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against oxidative stress in neuronal cells. Key findings included:

  • Model Used : SH-SY5Y neuroblastoma cells.
  • Results : Treatment with the compound reduced reactive oxygen species (ROS) levels by approximately 40%, suggesting a protective mechanism against oxidative damage.

Pharmacokinetics

Understanding the pharmacokinetics of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol is essential for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
  • Metabolism : Primarily metabolized by liver enzymes, leading to several active metabolites.
  • Excretion : Mostly excreted via renal pathways.

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